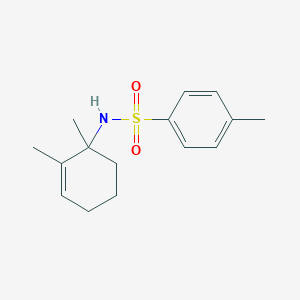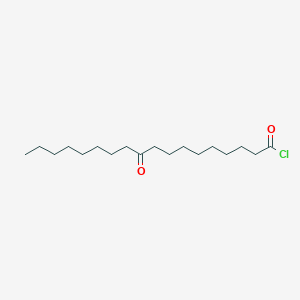
10-Oxooctadecanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Oxooctadecanoyl chloride is an organic compound with the molecular formula C18H33ClO2. It is a derivative of octadecanoic acid, where the hydroxyl group is replaced by a chlorine atom, and an oxo group is introduced at the 10th carbon position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
10-Oxooctadecanoyl chloride can be synthesized through the chlorination of 10-oxooctadecanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
10-Oxooctadecanoic acid+SOCl2→10-Oxooctadecanoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
10-Oxooctadecanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 10-oxooctadecanoic acid and hydrochloric acid.
Reduction: It can be reduced to 10-hydroxyoctadecanoyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis: Water or aqueous solutions
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
10-Oxooctadecanoic Acid: Formed by hydrolysis
Applications De Recherche Scientifique
10-Oxooctadecanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-oxooctadecanoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the molecule is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form new carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanoyl chloride: Lacks the oxo group at the 10th position.
Stearoyl chloride: Another name for octadecanoyl chloride.
Palmitoyl chloride: A shorter chain analog with 16 carbon atoms.
Uniqueness
10-Oxooctadecanoyl chloride is unique due to the presence of the oxo group at the 10th carbon position, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature makes it valuable in specific chemical synthesis and research applications.
Propriétés
Numéro CAS |
827610-77-5 |
|---|---|
Formule moléculaire |
C18H33ClO2 |
Poids moléculaire |
316.9 g/mol |
Nom IUPAC |
10-oxooctadecanoyl chloride |
InChI |
InChI=1S/C18H33ClO2/c1-2-3-4-5-8-11-14-17(20)15-12-9-6-7-10-13-16-18(19)21/h2-16H2,1H3 |
Clé InChI |
AMOOCVZLVMPCCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)CCCCCCCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




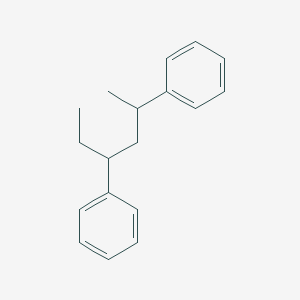

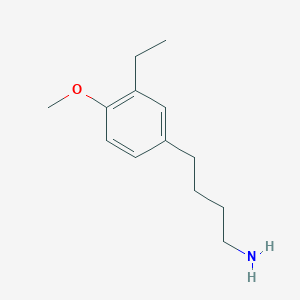
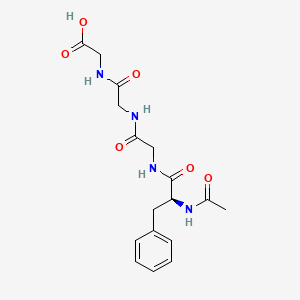

![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)

![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
![4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14212518.png)
![Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane](/img/structure/B14212524.png)
![4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride](/img/structure/B14212526.png)
